4-tert-Butylbenzenesulfonamide
Overview
Description
4-tert-Butylbenzenesulfonamide is an organic compound with the chemical formula C10H15NO2S and CAS registry number 6292-59-7 . This white crystalline solid is characterized by its tert-butyl and sulfonamide functional groups. Additionally, it exhibits antimicrobial and antifungal properties, making it useful in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-tert-Butylbenzenesulfonamide typically involves the reaction of (4-tert-butylphenyl) sulfonyl chloride with concentrated ammonium hydroxide . The reaction is carried out in dichloromethane at 0°C and then allowed to warm to room temperature, followed by stirring for 20 hours . The solvent is then evaporated under reduced pressure, and the remaining slurry is filtered to obtain the product as a white solid . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
4-tert-Butylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-Butylbenzenesulfonamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways . The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-tert-Butylbenzenesulfonamide can be compared with other similar compounds, such as:
N-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a tert-butyl group.
Bosentan Related Compound E: Used as an impurity reference standard in pharmaceutical testing.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other sulfonamides .
Properties
IUPAC Name |
4-tert-butylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDZEZNYRFJCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278754 | |
Record name | 4-tert-Butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-59-7 | |
Record name | 4-tert-Butylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6292-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6292-59-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TERT-BUTYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-tert-Butylbenzenesulfonamide utilized in the synthesis of Bosentan?
A1: this compound serves as a crucial reactant in the final stages of Bosentan synthesis. It reacts with a specifically substituted pyrimidine derivative, either directly in DMSO [] or under various reaction conditions involving catalysts and solvents [, , ]. This reaction forms the sulfonamide linkage that is critical for Bosentan's biological activity.
Q2: Are there alternative synthetic routes to Bosentan that do not involve this compound?
A2: While this compound is a commonly used building block, alternative synthetic pathways to Bosentan exist. Some methods involve a multi-step process with different starting materials and intermediates. For example, one method utilizes a protected form of 2-[5-(2-methoxyphenoxy)-6-chloro-2-(pyrimidin-2-yl)pyrimidin-4-yloxy]ethanol, which reacts with this compound to yield Bosentan [].
Q3: Beyond Bosentan synthesis, what other applications utilize this compound?
A3: this compound has proven useful beyond Bosentan synthesis. It's been employed as a substituent in the synthesis of iron phthalocyanine complexes []. These complexes exhibit notable stability under oxidative conditions and have shown potential as catalysts in the oxidation of olefins, showcasing the versatility of this compound in materials science and catalysis [].
Q4: How does the structure of molecules similar to Bosentan, which incorporate this compound, affect their interaction with endothelin receptors?
A4: Research exploring endothelin receptor antagonists highlights the significance of the sulfonamide group derived from this compound and the role of specific structural modifications []. Studies indicate that introducing a pyrimidine ring into similar molecules dramatically increases their binding affinity for the endothelin ET-A receptor subtype []. This suggests a “pyrimidine binding pocket" within the ET-A receptor, emphasizing the importance of spatial arrangement and specific interactions for high affinity and selectivity [].
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